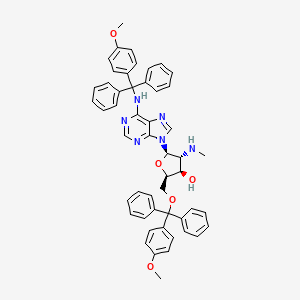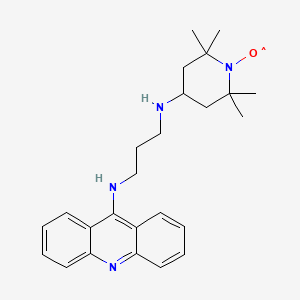
2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally derived from deoxyadenosine, a component of DNA, with modifications that include methylamino and methoxytrityl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of deoxyadenosine are protected using methoxytrityl chloride in the presence of a base like pyridine.
Methylation: The amino group at the 2’ position is methylated using methyl iodide and a base such as sodium hydride.
Deprotection: The protected groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques like column chromatography and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nucleosides.
Applications De Recherche Scientifique
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands. The modifications can:
Inhibit Enzymes: Interfere with enzymes involved in nucleic acid synthesis.
Alter Base Pairing: Affect the stability and structure of nucleic acid duplexes.
Induce Mutations: Cause mutations that can be useful in genetic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: The parent compound without modifications.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
2’-Amino-2’-deoxyadenosine: Contains an amino group at the 2’ position.
Uniqueness
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide unique interactions with biological molecules.
Propriétés
Numéro CAS |
134934-72-8 |
|---|---|
Formule moléculaire |
C51H48N6O5 |
Poids moléculaire |
825.0 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C51H48N6O5/c1-52-44-46(58)43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(44)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |
Clé InChI |
KCXKCVIYYASMCS-PHXVDRCOSA-N |
SMILES isomérique |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
SMILES canonique |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





